REACTION_CXSMILES
|
[OH-].[Na+].Cl.[SH:4][CH2:5][CH2:6][NH2:7].Cl.N1C=CC=CC=1.Cl[CH2:16][C:17]1[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=1>C(O)C>[N:20]1[CH:21]=[CH:22][C:17]([CH2:16][S:4][CH2:5][CH2:6][NH2:7])=[CH:18][CH:19]=1 |f:0.1,2.3,4.5.6|
|
Name
|
|
Quantity
|
34.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
|
Cl.SCCN
|
Name
|
4-chloromethylpyridine pyridine hydrochloride
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1.ClCC1=CC=NC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with 300 ml of water
|
Type
|
EXTRACTION
|
Details
|
was extracted with 3×150 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 100 ml of saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
were evaporated to a dark oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)CSCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |